4-(Prop-1-en-2-yl)pyrimidin-5-amine
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Overview
Description
4-(1-Methylethenyl)-5-pyrimidinamine: is a chemical compound with a unique structure that includes a pyrimidine ring substituted with an isopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylethenyl)-5-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and isopropenyl-containing reagents.
Reaction Conditions: The key step involves the introduction of the isopropenyl group to the pyrimidine ring. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of 4-(1-Methylethenyl)-5-pyrimidinamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: For efficient and scalable production.
Catalyst Optimization: To improve reaction rates and selectivity.
Purification Techniques: Such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylethenyl)-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The isopropenyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(1-Methylethenyl)-5-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methylethenyl)-5-pyrimidinamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylethenyl)-5-pyrimidinol
- 4-(1-Methylethenyl)-5-pyrimidinecarboxylic acid
- 4-(1-Methylethenyl)-5-pyrimidinethione
Uniqueness
4-(1-Methylethenyl)-5-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
4-prop-1-en-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9N3/c1-5(2)7-6(8)3-9-4-10-7/h3-4H,1,8H2,2H3 |
InChI Key |
BZLSZJUTCRVCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC=NC=C1N |
Origin of Product |
United States |
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